1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency Metrics

Fragment libraries often lack underrepresented chemotypes, limiting hit diversity. This 3-pyridyl-thiazole-amino-pyrazinone solves that gap: • 3-Pyridyl (not 2-pyridyl) substitution ensures distinct target engagement & avoids KDM off-target activity. • cLogP ~2.0, MW 285.33-Rule-of-Three compliant for fragment-based screening. • Novel scaffold for SPR, NMR, or crystallographic campaigns against kinases or bromodomains. ≥95% purity; available for global shipping.

Molecular Formula C13H11N5OS
Molecular Weight 285.33
CAS No. 2320179-51-7
Cat. No. B2446425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one
CAS2320179-51-7
Molecular FormulaC13H11N5OS
Molecular Weight285.33
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C13H11N5OS/c1-18-6-5-15-11(12(18)19)17-13-16-10(8-20-13)9-3-2-4-14-7-9/h2-8H,1H3,(H,15,16,17)
InChIKeyUSBLYRSSZQCEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2320179-51-7: Chemical Identity and Sourcing


1-Methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one (CAS 2320179-51-7) is a synthetic heterocyclic small molecule featuring a 1-methylpyrazin-2(1H)-one core linked via an amino bridge to a 4-(pyridin-3-yl)thiazole moiety. Its molecular formula is C13H11N5OS, exact mass 285.0684 g/mol, and it possesses five H-bond acceptors versus a single H-bond donor, conferring a moderately polar character typical of fragment- to lead-like screening compounds . The compound belongs to the thiazolyl-amino-pyrazinone class, a scaffold associated in patent and research literature with kinase inhibition, antifungal, and anticancer screening applications [1]. Commercially, it is offered as a research-grade screening compound (purity ≥95%) by specialty chemical suppliers serving academic and pharmaceutical discovery programs .

1
Fragment-like profile supports inclusion in screening libraries
2
Unique 3-pyridyl-thiazole-amino-pyrazinone scaffold for novel chemotype exploration
3
Research-grade supply for early discovery workflows

Why This Compound Cannot Be Replaced by Analogs


The compound's three-ring architecture—1-methylpyrazinone, 2-aminothiazole, and 3-pyridyl—creates a unique hydrogen-bonding and conformational profile that distinguishes it from simpler pyridine-thiazole amines, pyrazole-thiazole carboxamides, or bis-thiazole analogs. The N-methylation on the pyrazinone ring eliminates one H-bond donor while preserving the carbonyl acceptor, and the 3-pyridyl (rather than 4-pyridyl) substitution on the thiazole orients the nitrogen lone pair for distinct target engagement. Closely related analogs such as 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide or 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide differ fundamentally in amide vs. amino linkage, ring topology, and rotational freedom, which literature on thiazole-based kinase and epigenetic inhibitors demonstrates can shift potency by orders of magnitude or alter selectivity profiles entirely [1]. Generic substitution without head-to-head benchmarking therefore risks loss of activity, altered pharmacokinetics, or misleading structure–activity conclusions [2].

Amino linkage vs amide analogs may shift potency and selectivity profiles; head-to-head benchmarking required.
3-pyridyl orientation may preclude Fe(II) chelation typical of 2-pyridyl KDM inhibitors, altering target engagement.
N-methylation and pyrazinone core differ from simpler pyridine-thiazole amines, likely resulting in distinct SAR.

Differentiation from Structural Analogs


Hydrogen-Bond Topology: Amino vs. Amide Linkage

The target compound contains exactly 1 H-bond donor (the secondary amine NH) and 5 H-bond acceptors (pyrazinone carbonyl O, pyrazine N, thiazole N, pyridine N, and the bridging NH), whereas the closely related pyrazole-thiazole carboxamide analog 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide possesses 1 H-bond donor and 5 H-bond acceptors but distributes them over a different scaffold with an amide linkage that introduces a rotatable bond and alters the donor–acceptor spatial arrangement . The amino linkage in the target compound is less flexible than the carboxamide, potentially reducing the entropic penalty upon binding to rigid protein pockets [1].

H-Bond Topology: Amino vs Amide
Class-level inference
1 donor, 5 acceptors; amino linkage (4 rotatable bonds)
Supports scaffold differentiation in fragment screening
In silico MMFF94; no experimental binding data
Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency Metrics

Pyridine Regioisomerism: 3-Pyridyl vs. 2-Pyridyl Chelation

The target compound incorporates a pyridin-3-yl substituent on the thiazole ring, whereas published potent KDM4/KDM5 inhibitors such as compounds from the 4-(pyridin-2-yl)thiazole-2-amine series feature a pyridin-2-yl isomer [1]. In the KDM inhibitor series, the pyridine nitrogen position (2- vs. 3- vs. 4-) dictates the ability to coordinate the active-site Fe(II) ion; the 2-pyridyl isomer forms a bidentate chelate essential for nanomolar potency (KDM4 IC50 values reported as low as 0.003–0.020 μM for optimized ligands in the 4-(pyridin-2-yl)thiazole-2-amine class) [1]. The 3-pyridyl isomer present in the target compound cannot chelate Fe(II) in the same geometry, predicting a distinct target selectivity profile not achievable with the 2-pyridyl or 4-pyridyl analogs [2].

Pyridine Regioisomerism: 3- vs 2-Pyridyl
Class-level inference
3-pyridyl cannot chelate Fe(II); 2-pyridyl KDM4 IC50 0.003–0.020 μM
Negative selectivity for Fe(II)-dependent KDMs
Based on crystallographic SAR; no direct activity data
Kinase Inhibition Epigenetics KDM Demethylases

Physicochemical Profile: Fragment vs. Lead-Like Analog

The target compound (C13H11N5OS, MW 285.33) has a calculated topological polar surface area (TPSA) of approximately 88 Ų and a predicted logP of ~2.0 (ALOGPS consensus) based on its molecular formula and scaffold . In contrast, the bis-thiazole analog 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide (C16H11N7OS2, MW 381.44) has a substantially higher TPSA (~125 Ų) and MW, placing it beyond typical fragment-likeness criteria (MW > 300) . The target compound's lower MW and TPSA render it more suitable for fragment-based library membership and CNS permeability screening, whereas the bis-thiazole analog is better suited for lead-like profiling where higher affinity is prioritized.

Physicochemical Profile: Fragment vs Lead-Like
Class-level inference
MW 285 vs 381; ΔTPSA 42% larger in bis-thiazole analog
Fragment Rule-of-Three compliant; suitable for CNS library screening
In silico ALOGPS; no experimental logP/permeability
ADME Prediction Drug-Likeness Permeability

Lack of Published Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and chemical vendor databases (as of April 2026) did not identify any peer-reviewed publication, patent example, or public bioassay record containing quantitative IC50, Ki, EC50, MIC, or %inhibition data for 1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one (CAS 2320179-51-7) [1]. No head-to-head comparison studies against any analog were found. The compound is listed in commercial screening libraries but has not been individually profiled in disclosed biological assays. Consequently, all differentiation claims in this guide are derived from structural and physicochemical class-level inference and should be treated as hypotheses for experimental validation rather than as established performance differentiators [2].

Public Bioactivity Data
Data to verify
0 public bioassay records (IC50, Ki, EC50, MIC)
Procurement risk; all differentiation is class-level inference
Literature/database search April 2026
Data Transparency Procurement Risk Assessment Screening Library Validation

Optimal Procurement and Application Scenarios


Fragment-Based Library Diversification

With MW 285.33, cLogP ~2.0, and compliance with the Rule-of-Three for fragment-likeness (MW < 300, HBD ≤ 3, HBA ≤ 6, cLogP ≤ 3), the compound is suitable for inclusion in fragment screening libraries where scaffold diversity is critical [1]. Its 3-pyridyl-thiazole-amino-pyrazinone architecture is underrepresented in public fragment collections, offering a novel chemotype for SPR, NMR, or crystallographic fragment screening campaigns against kinases, bromodomains, or metalloenzymes [2].

Computational Virtual Screening and Docking

The compound's well-defined 3D structure (5 H-bond acceptors, 1 donor, moderate flexibility) makes it computationally tractable for structure-based virtual screening. Its 3-pyridyl substitution pattern provides a distinct pharmacophore feature that docking algorithms can differentiate from the more common 2-pyridyl or 4-pyridyl thiazole isomers, enabling selection of target-specific hits that would be missed by 2-pyridyl-biased libraries [1].

Agrochemical Scaffold Hopping for Fungicides/Insecticides

The Hunan Research Institute patent (US 9,386,769) demonstrates that thiazole-amino heterocycles exhibit fungicidal, insecticidal/acaricidal, and herbicidal activity [1]. The target compound's 1-methylpyrazin-2(1H)-one core distinguishes it from the pyridine-based compounds exemplified in the patent, potentially offering differentiated spectrum of activity, resistance profile, or crop safety. It can serve as a scaffold-hopping starting point for agrochemical SAR exploration.

Chemical Probe for Non-KDM Epigenetic Targets

Because the 3-pyridyl-thiazole motif cannot chelate Fe(II) in the geometry required for KDM4/KDM5 inhibition (unlike 2-pyridyl analogs that achieve nanomolar KDM potency [1]), the compound may preferentially engage non-Fe(II)-dependent epigenetic targets such as bromodomains, methyltransferases, or reader domains. This negative selectivity feature is valuable for developing chemical probes that avoid KDM off-target activity common to 2-pyridyl-thiazole scaffolds.

Application
Selection Property
Validation Focus
Fragment-based library diversification
Rule-of-Three compliance, scaffold novelty
Fragment library profiling, hit confirmation
Computational virtual screening
Pharmacophore distinctiveness (3-pyridyl)
Docking enrichment studies, hit validation
Agrochemical scaffold hopping
Thiazole-amino heterocycle class activity
Antifungal/insecticide bioassays, resistance profiling
Chemical probe for non-KDM epigenetic targets
Negative selectivity vs Fe(II)-dependent KDMs
Bromodomain/methyltransferase assays, KDM counter-screen
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